molecular formula C8H5F6N B3225194 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine CAS No. 1246466-30-7

2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine

Cat. No.: B3225194
CAS No.: 1246466-30-7
M. Wt: 229.12 g/mol
InChI Key: HCKFWHKJSPGVEY-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include high thermal stability and resistance to oxidation.

Preparation Methods

The synthesis of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a boron reagent with a halogenated pyridine under palladium catalysis. This method is favored due to its mild reaction conditions and high functional group tolerance . Industrial production methods often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential use in radiolabeling and imaging due to the presence of fluorine atoms.

    Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical intermediates and active ingredients.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, altering their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-Fluoro-4-methyl-5-pentafluoroethyl-pyridine can be compared with other fluorinated pyridines, such as:

  • 2-Fluoropyridine
  • 4-Fluoropyridine
  • Pentafluoropyridine

These compounds share similar properties but differ in the number and position of fluorine atoms. The unique combination of fluorine atoms in this compound provides distinct electronic properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

2-fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6N/c1-4-2-6(9)15-3-5(4)7(10,11)8(12,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKFWHKJSPGVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199648
Record name 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246466-30-7
Record name 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246466-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methyl-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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